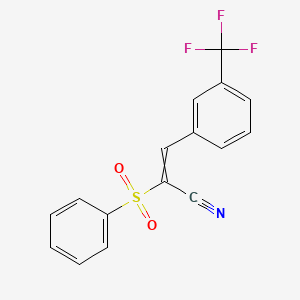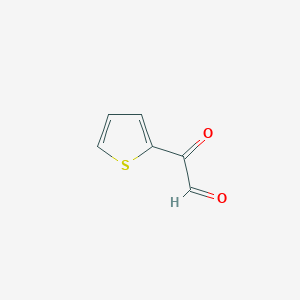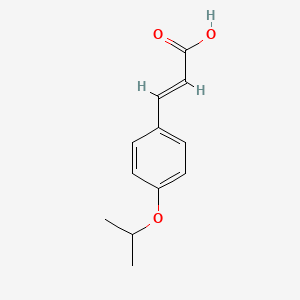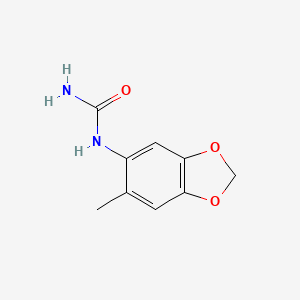
N-(6-methyl-1,3-benzodioxol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-1,3-benzodioxol-5-yl)urea: is an organic compound with the molecular formula C9H10N2O3 It features a benzodioxole ring substituted with a methyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with and .
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a catalyst such as . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is purified using techniques such as or to obtain pure N-(6-methyl-1,3-benzodioxol-5-yl)urea.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(6-methyl-1,3-benzodioxol-5-yl)urea can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where the urea moiety can be replaced by other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of .
Scientific Research Applications
Chemistry:
Catalysis: N-(6-methyl-1,3-benzodioxol-5-yl)urea can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of and .
Medicine:
Anticancer Activity: Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells.
Industry:
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzodioxol-5-yl)urea involves its interaction with molecular targets such as enzymes and receptors . The compound binds to the active site of enzymes, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. In cancer cells, this results in the inhibition of cell proliferation and induction of programmed cell death.
Comparison with Similar Compounds
- N-(6-methyl-1,3-benzodioxol-5-yl)acetamide
- N-(6-methyl-1,3-benzodioxol-5-yl)thiourea
- N-(6-methyl-1,3-benzodioxol-5-yl)carbamate
Comparison:
- N-(6-methyl-1,3-benzodioxol-5-yl)urea is unique due to its urea moiety, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits higher stability and a broader range of reactivity in chemical reactions.
- N-(6-methyl-1,3-benzodioxol-5-yl)acetamide and N-(6-methyl-1,3-benzodioxol-5-yl)thiourea have different functional groups, leading to variations in their reactivity and applications. For instance, the thiourea analog may have enhanced nucleophilicity, while the acetamide analog might show different solubility properties.
Properties
IUPAC Name |
(6-methyl-1,3-benzodioxol-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5-2-7-8(14-4-13-7)3-6(5)11-9(10)12/h2-3H,4H2,1H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHRNCSLPYPLOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)N)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)

![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)
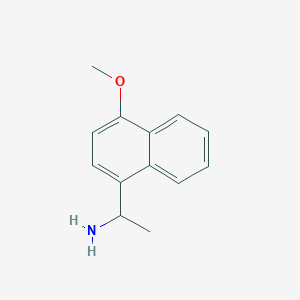
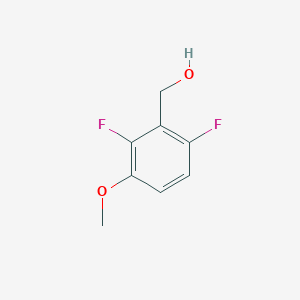
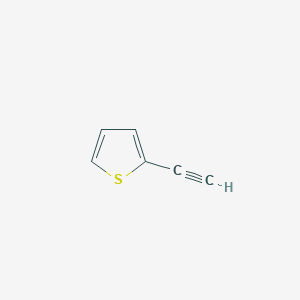
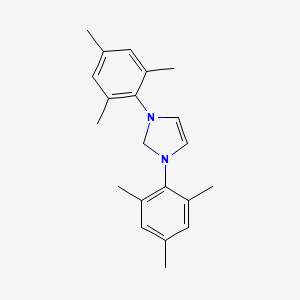
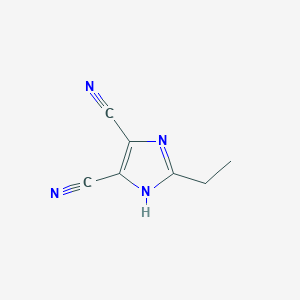
![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)
